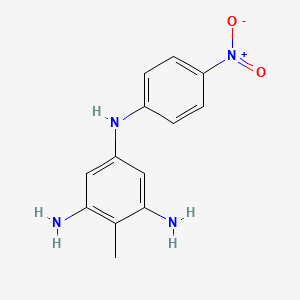
2-methyl-5-N-(4-nitrophenyl)benzene-1,3,5-triamine
Description
2-methyl-5-N-(4-nitrophenyl)benzene-1,3,5-triamine is an aromatic compound with a complex structure that includes multiple amine groups and a nitro group.
Properties
IUPAC Name |
2-methyl-5-N-(4-nitrophenyl)benzene-1,3,5-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-8-12(14)6-10(7-13(8)15)16-9-2-4-11(5-3-9)17(18)19/h2-7,16H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMRVWYQZSSHEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)NC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-5-N-(4-nitrophenyl)benzene-1,3,5-triamine typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by amination reactions. The specific conditions for these reactions often involve the use of strong acids or bases, high temperatures, and catalysts to facilitate the formation of the desired product .
Industrial production methods may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. Safety measures are crucial due to the reactive nature of the intermediates and the final product .
Chemical Reactions Analysis
2-methyl-5-N-(4-nitrophenyl)benzene-1,3,5-triamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the reagents used.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group or amine groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
2-methyl-5-N-(4-nitrophenyl)benzene-1,3,5-triamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-methyl-5-N-(4-nitrophenyl)benzene-1,3,5-triamine involves its interaction with specific molecular targets. The nitro group and amine groups can participate in various biochemical pathways, potentially leading to the inhibition or activation of certain enzymes. The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar compounds to 2-methyl-5-N-(4-nitrophenyl)benzene-1,3,5-triamine include:
4-nitroaniline: A simpler compound with similar functional groups but fewer amine groups.
2-methyl-4-nitroaniline: Another related compound with a similar structure but different substitution patterns.
N-methyl-4-nitroaniline: A compound with a methyl group attached to the nitrogen atom of the amine group
The uniqueness of this compound lies in its combination of multiple amine groups and a nitro group, which provides it with distinct chemical properties and reactivity compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


